4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
“4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate” is an organic compound with the molecular formula C12H14ClNO5S . It has a molecular weight of 319.77 . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17ClNO3S/c1-4-8-7 (3)18-11 (14-9 (15)6-13)10 (8)12 (16)17-5-2/h18H,4-6H2,1-3H3, (H,14,15) and the InChI key is FMDXYDMLLLZGIJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.77 . It is stored at a temperature of 28 C .Scientific Research Applications
Dyeing Polyester Fibres
4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate derivatives have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit a range of colors like yellow, deep pink, and brown with good levelness and fastness properties, although they have poor photostability (Iyun et al., 2015).
Fluorescence Property Studies
This compound has been synthesized for its novel fluorescence properties, where its structure was characterized by elementary analysis and MHz spectrometry (Guo Pusheng, 2009).
Complexation with Metals
The complexation of disperse dyes derived from thiophene with metals like Cu, Co, and Zn has been investigated. These dyes and their metal complexes showed good levelness and fastness on polyester and nylon fabrics, offering different shades of violet and brown (Abolude et al., 2021).
Synthesis of Thieno[3,4-d]pyrimidines
The compound has been used in reactions with 1,3-dicarbonyl compounds to synthesize ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidines, expanding the chemical diversity of pyrimidine derivatives (Ryndina et al., 2002).
Safety and Hazards
properties
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-4-19-11(16)8-6(2)9(12(17)18-3)20-10(8)14-7(15)5-13/h4-5H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEZIJOXLWGJIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
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